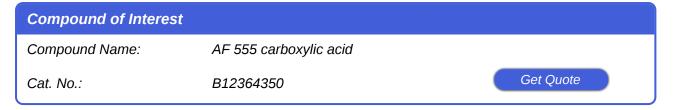




# Application Notes and Protocols: AF 555 Phalloidin for Actin Staining

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 555 phalloidin for the fluorescent labeling of filamentous actin (F-actin) in various biological samples. Phalloidin is a bicyclic peptide isolated from the poisonous mushroom Amanita phalloides that binds with high affinity to F-actin, preventing its depolymerization.[1][2] When conjugated to a bright and photostable fluorophore like Alexa Fluor 555, it becomes an invaluable tool for visualizing the actin cytoskeleton in fixed and permeabilized cells and tissues.[1][3] This method is widely applicable in studies of cytoskeletal organization, cell motility, morphology, and intracellular processes.[3]

# I. Quantitative Data

The selection of a fluorescent probe is critical for successful imaging experiments. Here, we summarize the key quantitative properties of AF 555 phalloidin and its equivalents.



Property	Value	Source
Excitation Maximum	555 nm	[1][4]
Emission Maximum	565 nm	[1][4]
Molar Extinction Coefficient (ε)	≥100,000 cm <sup>-1</sup> M <sup>-1</sup>	[5]
Quantum Yield (Φ)	~0.1	[6]
Recommended Concentration	100–200 nM	[7]

## **II. Experimental Protocols**

Detailed methodologies for common applications of AF 555 phalloidin are provided below. It is important to note that optimal conditions may vary depending on the cell type, tissue, and experimental setup.

## A. Staining of F-actin in Cultured Adherent Cells

This protocol outlines the steps for staining F-actin in cells grown on coverslips or in culture dishes.

#### Materials:

- Cells cultured on sterile glass coverslips or imaging dishes
- Phosphate-Buffered Saline (PBS), pH 7.4
- Methanol-free Formaldehyde (3-4% in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[3][8]
- Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)[3][9]
- AF 555 Phalloidin stock solution (e.g., reconstituted in anhydrous DMSO)[1][4]
- Staining Solution (AF 555 Phalloidin diluted in Blocking Buffer)
- Antifade mounting medium



• Fluorescence microscope

### Protocol:

- Cell Preparation: Grow cells to the desired confluency on coverslips or imaging dishes.
- Washing: Gently wash the cells two to three times with pre-warmed PBS.[9]
- Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[1][3] Note: Avoid using methanol-containing fixatives as they can disrupt the actin cytoskeleton.[8][9]
- Washing: Wash the cells two to three times with PBS for 5 minutes each.[1][4]
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 3-15 minutes at room temperature.[3][10] The duration depends on the cell type.
- Washing: Wash the cells two to three times with PBS.[8][10]
- Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with Blocking Buffer for 20-30 minutes at room temperature.[3][9]
- Staining: Dilute the AF 555 phalloidin stock solution to the desired final concentration (typically 1:100 to 1:1000) in Blocking Buffer.[3][4] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[3][11]
- Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound phalloidin.[3]
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
   [10]
- Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for the AF 555 fluorophore (Excitation/Emission: ~555/565 nm).[1][4]

## **B. Staining of F-actin in Suspension Cells**



For non-adherent cells, the protocol requires steps to attach the cells to a solid support for imaging.

#### Materials:

- Suspension cells
- · Poly-D-lysine or other suitable coating agent
- Microplates or coverslips
- All other materials as listed in Protocol A

#### Protocol:

- Cell Attachment: Coat microplates or coverslips with poly-D-lysine according to the manufacturer's instructions.
- Cell Seeding: Centrifuge the suspension cells and resuspend them in fresh media. Seed the cells onto the coated surface and allow them to attach.
- Staining: Proceed with the staining protocol for adherent cells (Protocol A) starting from the washing step (Step 2).[3]

## C. Staining of F-actin in Tissue Sections

This protocol is suitable for staining F-actin in frozen or paraffin-embedded tissue sections.

#### Materials:

- Frozen or paraffin-embedded tissue sections on microscope slides
- Deparaffinization reagents (for paraffin-embedded sections, e.g., xylene, ethanol series)
- Antigen retrieval buffer (if performing co-staining with antibodies)
- · All other materials as listed in Protocol A

#### Protocol:

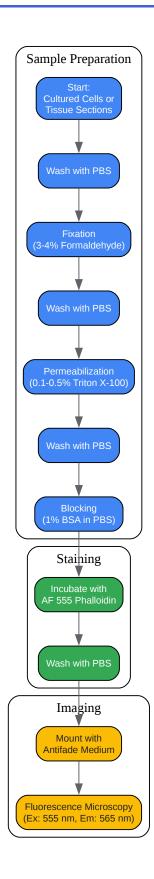


- Deparaffinization (for paraffin-embedded sections): Deparaffinize the tissue sections by incubating them in xylene followed by a graded series of ethanol washes and rehydration in water.
- Antigen Retrieval (Optional): If performing immunohistochemistry in conjunction with phalloidin staining, perform antigen retrieval at this step according to the antibody manufacturer's protocol.
- Washing: Wash the slides with PBS.
- Permeabilization: Permeabilize the tissue sections with Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-20 minutes.
- Washing: Wash the slides with PBS.
- Blocking: Incubate the sections with Blocking Buffer for 30-60 minutes to minimize nonspecific binding.[10]
- Staining: Incubate the tissue sections with the AF 555 phalloidin staining solution for 1-2 hours at room temperature in a humidified chamber, protected from light.[10]
- Washing: Wash the slides three times with PBS for 5-10 minutes each.
- Mounting: Mount the slides with an antifade mounting medium and a coverslip.[10]
- Imaging: Visualize the stained F-actin using a fluorescence microscope.

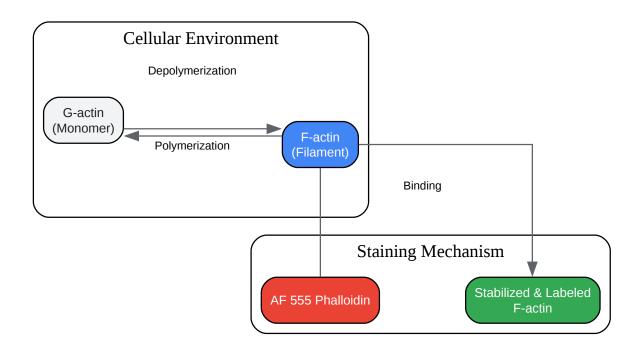
## **III. Visualizations**

Diagrams illustrating the experimental workflow and the underlying principle of actin staining.









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- To cite this document: BenchChem. [Application Notes and Protocols: AF 555 Phalloidin for Actin Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364350#af-555-phalloidin-for-actin-staining]

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